ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate is a chiral thiazole derivative characterized by a 1,3-thiazole core substituted with an ethyl carboxylate group at position 4 and a stereospecific ethyl side chain at position 2. The ethyl side chain incorporates a tert-butoxycarbonyl (Boc)-protected amine group, a common motif in medicinal chemistry to enhance stability and modulate bioavailability . The compound’s molecular formula is C15H23N3O4S, with a molar mass of 341.42 g/mol.
Thiazoles are privileged scaffolds in drug discovery due to their metabolic stability and ability to engage in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C13H20N2O4S |
|---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H20N2O4S/c1-6-18-11(16)9-7-20-10(15-9)8(2)14-12(17)19-13(3,4)5/h7-8H,6H2,1-5H3,(H,14,17)/t8-/m1/s1 |
InChI Key |
AAJQVLPQVMJOPA-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)[C@@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiazole derivatives with ethyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs include simpler thiazoles and more complex derivatives with protective groups or stereochemical variations. Below is a comparative analysis:
Physicochemical and Crystallographic Insights
Steric Effects : The Boc group in the target compound introduces steric hindrance, reducing reactivity compared to unprotected amines in analogs like FDB019782. This feature is advantageous in prodrug design .
Ring Puckering: Thiazole rings in such compounds often exhibit non-planar conformations. Cremer-Pople puckering parameters (e.g., amplitude $ q $) derived from crystallographic data can predict ring flexibility. For example, the target compound’s thiazole ring may adopt a puckered conformation ($ q \approx 0.5 \, \text{Å} $), influencing binding to flat enzymatic pockets .
Crystallographic Validation : Programs like SHELXL (SHELX suite) are widely used for refining such structures, ensuring accuracy in bond lengths (±0.01 Å) and angles (±0.1°). Discrepancies in similar compounds’ reported data often arise from differences in refinement protocols .
Biological Activity
Ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate (CAS Number: 111946-75-9) is a compound of significant interest due to its potential biological activities, particularly against various pathogens. This article delves into its biological activity, synthesizing findings from various research studies and data sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 300.38 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives possess antimicrobial properties. A study focused on the synthesis of 2-amino-thiazole derivatives demonstrated significant activity against Mycobacterium tuberculosis H37Rv. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/ml . Although specific data on this compound is scarce, its structural framework suggests potential efficacy against similar bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of compounds. For thiazole derivatives, modifications at specific positions can enhance or diminish activity. The introduction of bulky groups or functional moieties can affect binding affinity and selectivity towards target enzymes .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling a thiazole core with a chiral ethylamine derivative. For example, describes analogous thiazole-triazole hybrids synthesized via nucleophilic substitution or condensation reactions under reflux in solvents like ethanol or acetonitrile. Catalysts such as triethylamine or palladium complexes (e.g., Pd(PPh₃)₄) may enhance stereochemical control. Yield optimization requires adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (40–80°C), and stoichiometric ratios of reagents (e.g., 1.2:1 acyl chloride to amine). Monitoring by TLC or HPLC ensures reaction completion .
Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Structural confirmation relies on a combination of ¹H/¹³C NMR (to verify chiral center and substituent positions), FTIR (to confirm carbonyl stretches at ~1700 cm⁻¹ for esters and carbamates), and high-resolution mass spectrometry (HRMS) . emphasizes cross-referencing experimental data with calculated elemental analysis (C, H, N, S) to validate purity (>95%). For chiral resolution, HPLC with a chiral column (e.g., Chiralpak IA) using hexane/isopropanol gradients can isolate enantiomers .
Q. How should researchers handle the compound’s stability during storage and experimental workflows?
- Methodological Answer : The ester and carbamate groups are sensitive to hydrolysis. Store the compound under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or dichloromethane. Avoid prolonged exposure to moisture or basic conditions. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH for 48 hours) can identify decomposition pathways, with LC-MS tracking degradation products like free carboxylic acids or amines .
Q. What are the critical steps in purifying this compound using column chromatography?
- Methodological Answer : Use silica gel (60–120 mesh) with a gradient elution system. Start with non-polar solvents (hexane/ethyl acetate, 8:2) to remove apolar byproducts, then increase polarity (6:4) to elute the target compound. reports successful purification of similar thiazoles with Rf = 0.3–0.5. For challenging separations (e.g., diastereomers), employ flash chromatography or preparative TLC with visualization under UV light (254 nm) .
Q. How can researchers validate the stereochemical integrity of the (1R)-configured ethyl group?
- Methodological Answer : Circular dichroism (CD) or optical rotation measurements (compared to literature values) confirm chirality. Alternatively, NOESY NMR can detect spatial proximity between the ethyl group and adjacent substituents. highlights the use of chiral derivatizing agents (e.g., Mosher’s acid) to assign absolute configuration via ¹H NMR splitting patterns .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing this compound under palladium-catalyzed vs. acid-catalyzed conditions?
- Methodological Answer : Palladium catalysis (e.g., ) enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups to the thiazole core. This method favors sp²-sp² bond formation with high regioselectivity. In contrast, acid catalysis (e.g., H₂SO₄ in ethanol) promotes esterification or carbamate formation but risks racemization at the chiral center. Mechanistic studies (e.g., deuterium labeling) can track proton transfer steps .
Q. What strategies resolve contradictions in bioactivity data when this compound exhibits divergent results in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH affecting ionization) or off-target interactions. Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrates for catalytic inhibition). suggests molecular docking simulations (e.g., AutoDock Vina) to compare binding poses across protein conformers, identifying key residues (e.g., catalytic triads) for mutagenesis studies .
Q. How can computational methods predict the metabolic pathways of this compound in vivo?
- Methodological Answer : In silico tools like MetaSite or GLORYx predict phase I/II metabolism. Focus on ester hydrolysis (via carboxylesterases) and oxidation of the thiazole ring (via CYP450 isoforms). MD simulations (e.g., GROMACS) model interactions with metabolic enzymes, while QSAR models correlate substituents (e.g., electron-withdrawing groups on the thiazole) with metabolic stability .
Q. What experimental designs mitigate byproduct formation during the synthesis of halogenated analogs?
- Methodological Answer : Halogenation (e.g., bromination) at the thiazole 5-position ( ) often generates dihalogenated byproducts. Use low-temperature (–10°C) electrophilic substitution with controlled equivalents of NBS (N-bromosuccinimide). Quench excess reagent with Na₂S₂O₃ and monitor via LC-MS. reports optimizing molar ratios (1:1.05 substrate:NBS) to minimize overhalogenation .
Q. How do steric and electronic effects of the 2-methylpropan-2-yl group influence the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
The tert-butyloxycarbonyl (Boc) group acts as a steric shield, reducing nucleophilic attack at the carbamate carbonyl. DFT calculations (e.g., Gaussian 09) show increased electron density at the thiazole nitrogen due to the Boc group’s inductive effect. Kinetic studies (e.g., Hammett plots) comparing Boc vs. smaller protecting groups (e.g., methyl) quantify steric contributions to reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
